

Application Note: Biological Profiling of 4-(1-Pyrazolyl)-2-butanone

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Compound of Interest

Compound Name: 4-(1-Pyrazolyl)-2-butanone

CAS No.: 89943-03-3

Cat. No.: B1298281

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Introduction & Scope

4-(1-Pyrazolyl)-2-butanone (CAS: 1740-00-7) represents a bifunctional "privileged fragment" in modern drug discovery. Structurally, it combines a pyrazole ring—a canonical pharmacophore found in blockbuster drugs like Celecoxib and Sildenafil—with a ketone side chain formed via the Michael addition of pyrazole to methyl vinyl ketone (MVK).

For medicinal chemists and biologists, this molecule serves two critical roles:

- **Metabolic Probe:** The ketone moiety is a specific substrate for Carbonyl Reductases (CBRs) and Alcohol Dehydrogenases (ADHs), making it an ideal model for assessing stereoselective bioreductions.
- **CYP450 Ligand:** The pyrazole nitrogen lone pair can coordinate with the heme iron of Cytochrome P450 enzymes, necessitating rigorous screening for Mechanism-Based Inhibition (MBI) early in the lead optimization process.

This guide provides standardized protocols for profiling this scaffold, focusing on enzymatic transformation and potential drug-drug interaction (DDI) liabilities.

Safety & Quality Control Pre-Screen

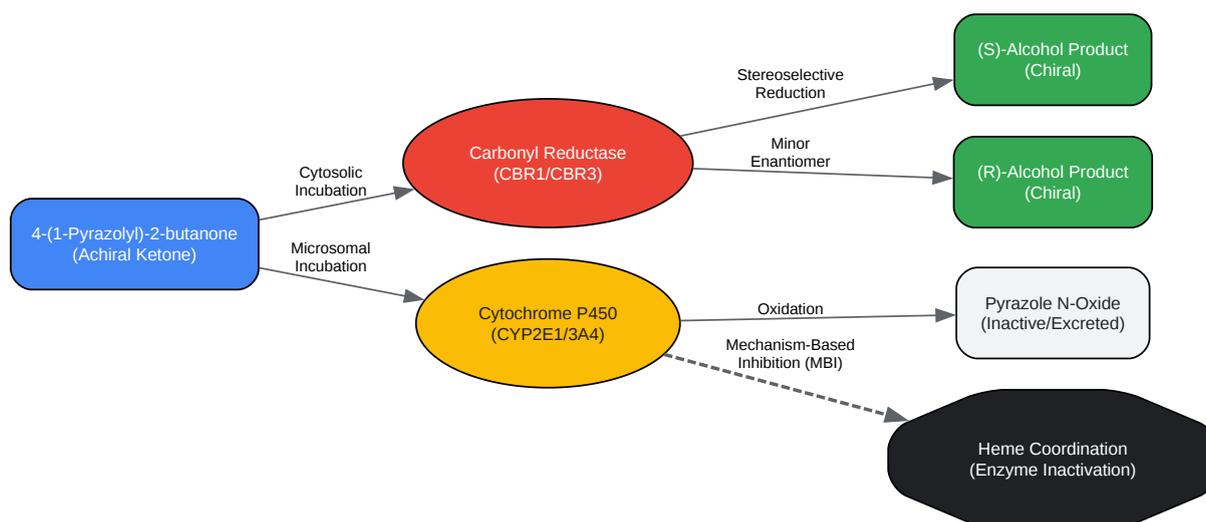
Critical Warning: This compound is often synthesized via the conjugate addition of pyrazole to Methyl Vinyl Ketone (MVK). MVK is a highly reactive alkylating agent and a potent neurotoxin.

- QC Requirement: Before biological assay, samples must be screened for residual MVK using LC-MS/MS or GC-FID.
- Threshold: Residual MVK must be <10 ppm to avoid false positives in cytotoxicity or enzyme inhibition assays due to non-specific protein alkylation.

Biotransformation Pathways & Logic

Understanding the metabolic fate of **4-(1-Pyrazolyl)-2-butanone** is prerequisite to assay design. The molecule faces a "metabolic fork in the road":

- Reductive Pathway (Cytosolic): The ketone is reduced to a chiral alcohol (4-(1-pyrazolyl)-2-butanol) by CBRs. This creates a stereocenter.
- Oxidative Pathway (Microsomal): The pyrazole ring may undergo N-oxidation or hydroxylation via CYP450s.



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Figure 1: Divergent metabolic pathways. The ketone reduction (green) is the desired biotransformation, while CYP interaction (black) represents a potential toxicity/liability.

Protocol A: Stereoselective Ketone Reduction Assay

Objective: Determine the susceptibility of the ketone moiety to reduction by cytosolic Carbonyl Reductases (CBRs) and assess enantiomeric excess (ee) of the product.

Materials

- Enzyme Source: Human Liver Cytosol (HLC) or recombinant CBR1/CBR3.
- Cofactor: NADPH regenerating system (Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, NADP+).
- Buffer: 100 mM Potassium Phosphate (pH 7.4).
- Analysis: Chiral HPLC or SFC (Supercritical Fluid Chromatography).

Experimental Workflow

- Preparation: Dilute **4-(1-Pyrazolyl)-2-butanone** to 10 mM in DMSO (Stock).
- Incubation Mix:
 - Buffer: 100 mM Phosphate (pH 7.4)
 - Substrate: 100 μ M (Final)
 - Protein: 0.5 mg/mL HLC
 - Pre-incubate at 37°C for 5 minutes.
- Initiation: Add NADPH regenerating system (1 mM NADP+ final).
- Time-Course: Aliquot samples at 0, 15, 30, and 60 minutes.

- Termination: Quench with ice-cold Acetonitrile (1:1 v/v) containing internal standard (e.g., Tolbutamide).
- Extraction: Centrifuge at 4,000 x g for 10 mins. Collect supernatant.

Data Analysis (Chiral Separation)

Since the product is an alcohol with a new stereocenter, standard C18 chromatography is insufficient.

Parameter	Condition
Column	Chiralpak AD-H or OD-H (Amylose/Cellulose based)
Mobile Phase	Hexane : Isopropanol (90:10)
Flow Rate	1.0 mL/min
Detection	UV @ 254 nm (Pyrazole absorption)
Output	Calculate Conversion % and Enantiomeric Excess (% ee).

Protocol B: CYP450 Mechanism-Based Inhibition (MBI)

Objective: Pyrazoles are known to coordinate with the heme iron of CYP450s (specifically CYP2E1 and CYP3A4). This assay distinguishes between reversible inhibition (competitive) and time-dependent inhibition (MBI/suicide inhibition).

The "IC50 Shift" Method

This protocol compares the IC50 of the test compound against a standard CYP substrate under two conditions: with and without a pre-incubation step.

Materials

- Enzyme: Human Liver Microsomes (HLM) or recombinant CYP isozymes (Baculosomes).

- Probe Substrates:
 - Midazolam (for CYP3A4)
 - Chlorzoxazone (for CYP2E1 - critical for pyrazoles)
- Reagents: NADPH, Potassium Phosphate Buffer.

Step-by-Step Protocol

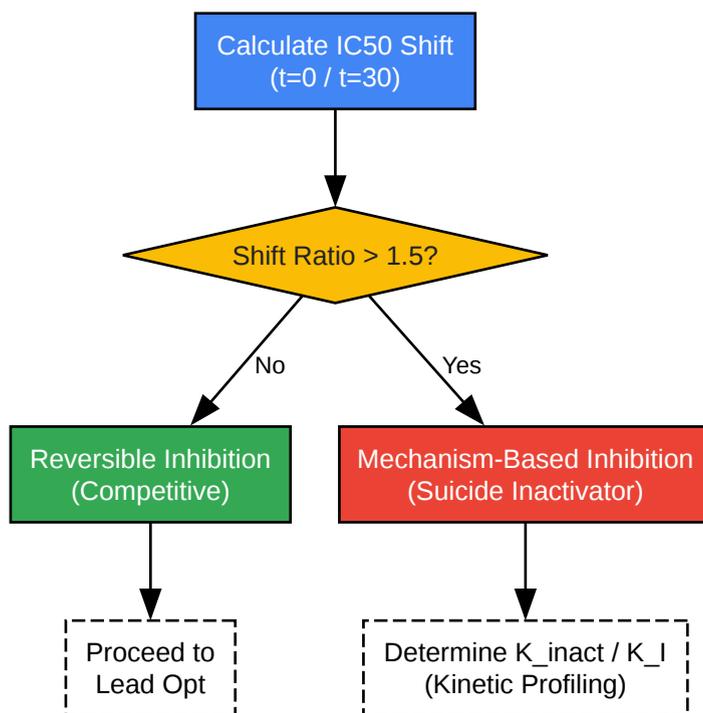
- Plate Setup: Prepare two 96-well plates.
 - Plate A (t=0): No pre-incubation.
 - Plate B (t=30): 30-minute pre-incubation with NADPH.
- Dosing: Prepare a 7-point dilution series of **4-(1-Pyrazolyl)-2-butanone** (0.1 μ M to 100 μ M).
- Pre-Incubation (Plate B only):
 - Incubate Inhibitor + Microsomes + NADPH for 30 minutes at 37°C.
 - Mechanism:^{[1][2][3][4][5][6]} Allows the pyrazole to potentially irreversibly bind or destroy the heme before the probe substrate is added.
- Substrate Addition: Add the specific probe substrate (e.g., Midazolam) to both plates along with NADPH (to initiate Plate A and refresh Plate B).
- Incubation: Incubate both plates for the specific linear time of the probe substrate (usually 10-20 mins).
- Quench & Read: Stop reaction with Acetonitrile. Analyze probe metabolite formation via LC-MS/MS.

Interpretation Logic

Calculate the IC₅₀ for both conditions. Use the IC₅₀ Shift Ratio:

- Shift < 1.5: Reversible Inhibition only. (Likely simple coordination).

- Shift > 1.5: Time-Dependent Inhibition (TDI). Indicates Mechanism-Based Inhibition (MBI).^[2] High Risk.



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Figure 2: Decision tree for interpreting CYP inhibition data. A shift identifies irreversible heme binding.

Summary of Assay Specifications

Assay Type	Target	Readout	Critical Control
Metabolic Stability	Cytosolic Reductases (CBR/ADH)	% Parent Remaining / % Alcohol Formed	Use Menadione as a specific CBR inhibitor to confirm pathway.
Enzyme Inhibition	CYP2E1 / CYP3A4	IC50 Shift (Fold change)	1-Aminobenzotriazole (ABT) as a pan-CYP suicide inhibitor control.
Solubility	Thermodynamic Solubility	UV Absorbance / LC-MS	pH 7.4 Buffer (Pyrazoles are weak bases, pKa ~2.5).
Chemical Stability	Nucleophilic Attack	Degradation Rate	Monitor for Retro-Michael reaction (reversal to Pyrazole + MVK) in plasma.

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